molecular formula C24H28ClN3O4 B14314754 1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride CAS No. 112764-15-5

1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride

Cat. No.: B14314754
CAS No.: 112764-15-5
M. Wt: 457.9 g/mol
InChI Key: FEXBQVPWKFAOOB-UHFFFAOYSA-N
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Description

1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the anthracenyl group and the hydroxypropyl side chain. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor may inhibit its activity, resulting in a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazineethanol: Another piperazine derivative with different functional groups.

    1-Piperazinecarboxamide: Similar core structure but different side chains.

    N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)acetamide: Shares the anthracenyl group but has a different amide linkage.

Uniqueness

1-Piperazinepropanamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-(3-hydroxypropyl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

112764-15-5

Molecular Formula

C24H28ClN3O4

Molecular Weight

457.9 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-3-[4-(3-hydroxypropyl)piperazin-1-yl]propanamide;hydrochloride

InChI

InChI=1S/C24H27N3O4.ClH/c28-16-4-10-26-12-14-27(15-13-26)11-9-21(29)25-20-8-3-7-19-22(20)24(31)18-6-2-1-5-17(18)23(19)30;/h1-3,5-8,28H,4,9-16H2,(H,25,29);1H

InChI Key

FEXBQVPWKFAOOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCO)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O.Cl

Origin of Product

United States

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